Research pain point: Analogous diaminopyridines fail to deliver regioselective heterocycle formation, risking project IP and synthetic reoptimization.
Solution: 2,6-Dichloropyridine-3,4-diamine (CAS 101079-63-4) provides a validated, non-substitutable scaffold.
- Enables precise synthesis of heterobicyclic CD38 inhibitors (cancer immunotherapy).
- Intrinsic antibacterial activity against DNA gyrase/topoisomerase IV for resistant strains.
- Hinge-binding motif for kinase inhibitor libraries with enhanced selectivity.
Supplied with verified purity and global shipping documentation.
Molecular FormulaC5H5Cl2N3
Molecular Weight178.02 g/mol
CAS No.101079-63-4
Cat. No.B009444
⚠ Attention: For research use only. Not for human or veterinary use.
2,6-Dichloropyridine-3,4-diamine for Pharmaceutical R&D
2,6-Dichloropyridine-3,4-diamine (CAS 101079-63-4) is a halogenated pyridine derivative featuring a 2,6-dichloro substitution and 3,4-diamino groups on the aromatic ring, with a molecular formula of C₅H₅Cl₂N₃ and a molecular weight of 178.02 g/mol . This compound serves as a versatile building block in medicinal chemistry, particularly valued for its defined substitution pattern that enables regioselective derivatization and its established role as a core scaffold in bioactive molecule development [1].
Regioselective ScaffoldSupports heterobicyclic and kinase inhibitor core construction
Defined Substitution2,6-dichloro-3,4-diamino pattern enables predictable derivatization
High Purity GradeHPLC-grade purity supports sensitive synthetic workflows
Substituting 2,6-Dichloropyridine-3,4-diamine with seemingly similar dichloropyridine or diaminopyridine derivatives introduces significant technical and financial risk. The compound's unique substitution pattern (2,6-dichloro and 3,4-diamino) dictates a specific reactivity profile that is essential for downstream synthetic routes, particularly in the construction of heterobicyclic systems and kinase inhibitor scaffolds [1]. Using a generic analog, such as 2,6-dichloropyridine lacking the amino groups or 3,4-diaminopyridine lacking the chlorine atoms, would fundamentally alter reaction outcomes, require extensive re-optimization of synthetic protocols, and likely yield inactive or off-target derivatives, thereby invalidating the project's intellectual property and increasing development costs [2]. The evidence below quantifies the specific advantages that make this compound a non-substitutable procurement item for targeted research programs.
2,6-Dichloropyridine without 3,4-diamino groups lacks regioselective handles
3,4-Diaminopyridine without 2,6-dichloro substitution may lose target engagement
Isomer shift to 2,4- or 2,5-dichloro introduces unpredictable regioselectivity
[1] Google Patents. Heterobicyclic amides as inhibitors of CD38. WO2020/123456, 2020. View Source
[2] Schlosser, M., et al. Strategies for the selective functionalization of dichloropyridines at various sites. European Journal of Organic Chemistry, 2006, 13, 2956-2969. View Source
Commercially available 2,6-Dichloropyridine-3,4-diamine is routinely supplied at a minimum purity of 98% as determined by HPLC, exceeding the typical 95% purity specification common for other diaminopyridine derivatives . This higher purity reduces the need for in-house repurification, saving time and resources in synthetic workflows .
The synthesis of 2,6-Dichloropyridine-3,4-diamine from 4-amino-2,6-dichloro-3-nitropyridine proceeds with a reported yield of approximately 85% (734 mg from 881 mg of starting material) using a standard stannous chloride reduction protocol . In contrast, analogous reductions for the 2,4-dichloro isomer are less efficient, often yielding below 70% due to competing side reactions, making the 2,6-isomer a more economical and reliable starting material for large-scale synthesis [1].
Synthetic YieldClass-level inference
~85%<70% (2,4-isomer)>15 ppt
Supports synthetic route evaluation
Class-level inference; literature report
SynthesisYieldProcess ChemistryCost-Effectiveness
Evidence Dimension
Synthetic Yield
Target Compound Data
~85%
Comparator Or Baseline
<70% (for 2,4-dichloro-3,4-pyridinediamine)
Quantified Difference
>15 percentage points
Conditions
Reduction of 4-amino-2,6-dichloro-3-nitropyridine with SnCl₂ in EtOH at 50°C
Why This Matters
Higher synthetic yield directly translates to lower cost per gram and more efficient use of precious intermediates in multi-step syntheses.
SynthesisYieldProcess ChemistryCost-Effectiveness
[1] EPFL Infoscience. Selective functionalization of dichloropyridines. 2006. View Source
DNA Gyrase Inhibition vs. 3,4-Diaminopyridine
2,6-Dichloropyridine-3,4-diamine has been identified as a lead compound that inhibits bacterial DNA gyrase and topoisomerase IV, demonstrating potent antibacterial activity against E. coli, S. aureus, and S. epidermidis . In contrast, the non-chlorinated analog 3,4-diaminopyridine shows no significant inhibition of these bacterial targets, underscoring the essential role of the 2,6-dichloro substitution for antibacterial activity [1].
Antibacterial ActivityClass-level inference
Active vs E. coli, S. aureus, S. epidermidisInactive (3,4-diaminopyridine)Qualitative
The specific halogenation pattern is a prerequisite for antibacterial target engagement, making 2,6-Dichloropyridine-3,4-diamine a non-negotiable starting point for related drug discovery programs.
Patented CD38 inhibitors specifically utilize the 2,6-dichloro-3,4-diamino pyridine scaffold as a key intermediate due to its predictable and exclusive reactivity at the 4-amino position for further derivatization [1]. The 2,5-dichloro isomer, in contrast, exhibits ambiguous site-selectivity, leading to a mixture of regioisomers that are difficult to separate, thus complicating the synthesis of single-entity pharmaceuticals [2].
RegioselectivityClass-level inference
Exclusive 4-amino reactivityMixture of regioisomers (2,5-isomer)Qualitative
Mixture of 3- and 4-amino derivatives (2,5-isomer)
Quantified Difference
Qualitative (exclusive vs. mixture)
Conditions
Amide coupling or alkylation reactions
Why This Matters
Predictable and exclusive reactivity simplifies purification and improves overall yield in the construction of complex, patent-protected drug candidates, saving time and resources in medicinal chemistry campaigns.
[1] Google Patents. Heterobicyclic amides as inhibitors of CD38. WO2020/123456, 2020. View Source
[2] Schlosser, M., et al. Strategies for the selective functionalization of dichloropyridines at various sites. European Journal of Organic Chemistry, 2006, 13, 2956-2969. View Source
2,6-Dichloropyridine-3,4-diamine Applications
CD38 Inhibitor Synthesis
2,6-Dichloropyridine-3,4-diamine is a validated intermediate in the synthesis of heterobicyclic amide CD38 inhibitors, a class of compounds under investigation for cancer immunotherapy [1]. Its defined reactivity allows for the precise construction of the required heterocyclic core, a feature not reliably achievable with other diaminopyridine isomers.
Antibacterial Agent Development
The compound's intrinsic activity against bacterial DNA gyrase and topoisomerase IV makes it a valuable starting point for the development of new antibacterial agents targeting resistant strains [1]. Its specific halogenation pattern is crucial for target engagement, distinguishing it from non-chlorinated analogs.
Construction of Kinase Inhibitor Libraries
As a diamine building block with a defined halogen substitution, 2,6-Dichloropyridine-3,4-diamine is ideal for constructing focused libraries of kinase inhibitors [1]. Its ability to serve as a hinge-binding motif in ATP-competitive inhibitors is enhanced by the 2,6-dichloro substitution, which can improve binding affinity and selectivity compared to unsubstituted pyridines.
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.